1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol
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Overview
Description
1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a naphthalen-2-ol moiety linked to a 1,2,4-triazole ring, which is further substituted with a phenyl and sulfanyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the phenyl and sulfanyl groups . The final step involves the condensation of the triazole derivative with naphthalen-2-ol under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and phenyl groups. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}naphthalen-2-ol include other triazole derivatives, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of coordination compounds.
4-(4-morpholinylsulfonyl)phenyl-4H-1,2,4-triazole: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H14N4OS/c24-17-11-10-13-6-4-5-9-15(13)16(17)12-20-23-18(21-22-19(23)25)14-7-2-1-3-8-14/h1-12,24H,(H,22,25) |
InChI Key |
LZVRAPDGMBUQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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